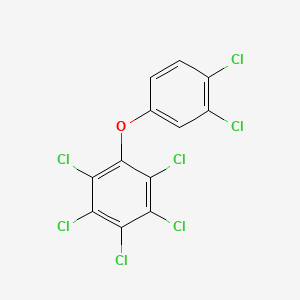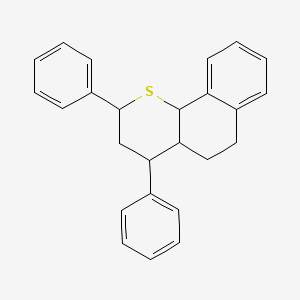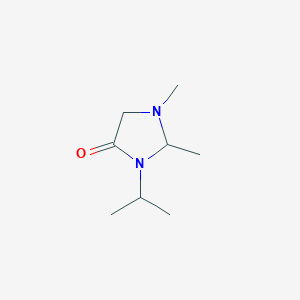
3-Isopropyl-1,2-dimethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) is a chemical compound belonging to the imidazolidinone family. Imidazolidinones are known for their diverse applications in pharmaceuticals, agriculture, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Involving the formation of the imidazolidinone ring through cyclization of diamines with carbonyl compounds.
Reductive Amination: Using reducing agents to facilitate the formation of the imidazolidinone structure.
Industrial Production Methods
Industrial production methods for imidazolidinones often involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI): shares similarities with other imidazolidinones such as:
Uniqueness
The uniqueness of 4-Imidazolidinone,1,2-dimethyl-3-(1-methylethyl)-(9CI) lies in its specific structural features and the resulting chemical properties, which may offer distinct advantages in its applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1,2-dimethyl-3-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-7(3)9(4)5-8(10)11/h6-7H,5H2,1-4H3 |
Clé InChI |
KLXVAMVQIQUJSE-UHFFFAOYSA-N |
SMILES canonique |
CC1N(CC(=O)N1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


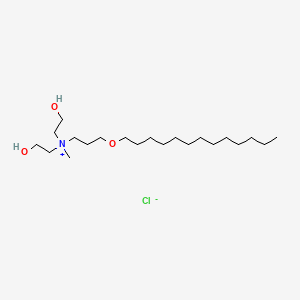


![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
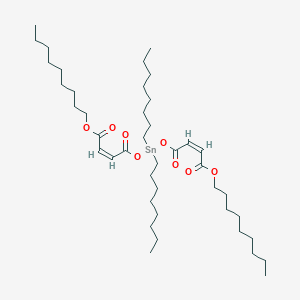
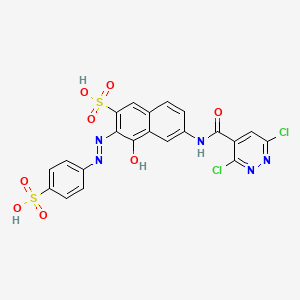
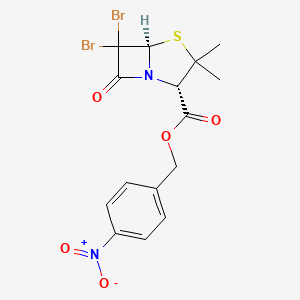
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
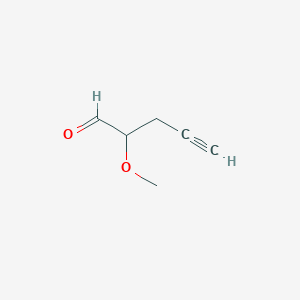
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
